1-(1-methyl-1H-indol-2-yl)ethan-1-amine
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Overview
Description
1-(1-Methyl-1H-indol-2-yl)ethan-1-amine is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted with a methyl group at the nitrogen atom and an ethanamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indol-2-yl)ethan-1-amine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials are 1-methylindole and an appropriate ethanamine derivative. The reaction is carried out under reflux conditions using methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-indol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-indol-2-yl)ethan-1-amine has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-2-yl)ethan-1-amine involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methylindole: Lacks the ethanamine group but shares the indole core structure.
2-Methylindole: Similar structure with a methyl group at the 2-position instead of the ethanamine group.
Indole-3-acetic acid: A naturally occurring indole derivative with a carboxylic acid group at the 3-position.
Uniqueness: 1-(1-Methyl-1H-indol-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine group at the 2-position enhances its potential as a bioactive compound and a versatile building block in organic synthesis .
Properties
CAS No. |
147724-90-1 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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